molecular formula C14H19N3O B2757490 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile CAS No. 2197667-96-0

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile

Cat. No.: B2757490
CAS No.: 2197667-96-0
M. Wt: 245.326
InChI Key: IVHYHZSEDWKGDM-UHFFFAOYSA-N
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Description

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile is a chemical scaffold of high interest in medicinal chemistry and anticancer research. This compound features a pyridine-3-carbonitrile core, a structure frequently investigated for its diverse biological activities . The integration of a cyclohexyloxy substituent and a dimethylamino group makes it a valuable intermediate for developing novel therapeutic agents. Researchers utilize this and related cyanopyridine derivatives as key synthons in organic synthesis to create more complex, bioactive molecules . The primary research value of this chemical class lies in its potential antiproliferative properties. Similar 3-cyanopyridine and cyanopyridone derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including glioblastoma, hepatocellular carcinoma (HEPG2), non-small cell lung cancer (A549), and triple-negative breast cancer (MDA-MB-231) . Furthermore, such compounds are explored for their ability to inhibit specific biological targets like PIM1 kinase, which is a validated target for oncology drug discovery . The mechanism of action for this compound family can vary based on the final synthesized structure but often involves the induction of apoptosis (programmed cell death) in malignant cells . Some derivatives are also known to act as cardiotonic agents by inhibiting phosphodiesterase 3 (PDE3), as seen in marketed drugs like Milrinone, indicating the versatility of the cyanopyridine scaffold . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a building block to generate novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and combinatorial chemistry programs aimed at discovering new anticancer and other bioactive molecules .

Properties

IUPAC Name

6-[2-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17(2)12-5-3-4-6-13(12)18-14-8-7-11(9-15)10-16-14/h7-8,10,12-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHYHZSEDWKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of organoboron reagents, palladium catalysts, and mild reaction conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It is studied for its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ():
    This compound bears a 4-methoxyphenyl group at the 6-position and a methyl group at the 4-position. The electron-donating methoxy group enhances aromatic stability, while the 2-oxo-1,2-dihydro structure reduces aromaticity compared to the fully aromatic target compound. The dihydro structure may increase susceptibility to oxidation or ring-opening reactions .

  • 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (): Substitution with amino and aryl groups at positions 2, 4, and 6 creates a highly conjugated system. The amino group increases basicity, contrasting with the dimethylamino group in the target compound, which may exhibit stronger electron-donating effects and steric hindrance due to the cyclohexyl ring .

Functional Group Reactivity

  • 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (): The chlorine atom at position 4 facilitates nucleophilic substitution, as demonstrated by its reaction with alkyl- or arylamines to form 4-amino derivatives. In contrast, the target compound’s cyclohexyloxy group is less reactive toward nucleophiles, suggesting greater stability under basic conditions .
  • 6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile (): The hydroxypyridine moiety introduces tautomeric equilibria (keto-enol), which may influence solubility and hydrogen-bonding interactions. The chlorothiophene group enhances hydrophobicity, similar to the cyclohexyl group in the target compound but with different steric demands .

Physicochemical Properties

  • 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (): These compounds exhibit planar pyrrole-pyridine fused systems, which may improve crystallinity compared to the non-planar cyclohexyloxy substituent in the target compound. The dimethylamino group in the target compound likely increases solubility in polar aprotic solvents .
  • The target compound’s dimethylamino group may counteract this effect by donating electron density .

Q & A

Basic: What synthetic strategies are recommended for preparing 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile?

Answer:
The synthesis involves multi-step functionalization of the pyridine core. A general approach includes:

Cyclohexyloxy Group Introduction : React 6-hydroxypyridine-3-carbonitrile with 2-(dimethylamino)cyclohexyl bromide under nucleophilic aromatic substitution (SNAr) conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

Nitrile Stability : Ensure anhydrous conditions during substitution to prevent hydrolysis of the nitrile group .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and verify purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How should researchers characterize the stereochemistry of the cyclohexyloxy substituent?

Answer:

X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction. For example, analogous pyridine-carbonitrile derivatives have been crystallized in orthorhombic systems (space group P2₁2₁2₁) to confirm stereochemistry .

NMR Analysis : Use NOESY to detect spatial proximity between the cyclohexyl protons and pyridine ring protons. Key cross-peaks between the dimethylamino group and adjacent cyclohexyl protons confirm substituent orientation .

Advanced: What methodological considerations are critical for optimizing enantiomeric purity in asymmetric synthesis?

Answer:

Chiral Catalysts : Employ palladium-catalyzed asymmetric allylic alkylation (AAA) with chiral phosphine ligands (e.g., BINAP) to introduce stereocenters in the cyclohexyl moiety .

Dynamic Kinetic Resolution : Use enzymatic resolution (e.g., lipases) to separate enantiomers during ester hydrolysis of intermediates .

Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Assay Validation : Confirm target engagement using isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding false positives from fluorescence-based assays .

Metabolite Screening : Use LC-MS to identify hydrolyzed byproducts (e.g., carboxylic acid derivatives from nitrile hydrolysis) that may contribute to off-target effects .

Structural Analogues : Compare activity with derivatives lacking the dimethylamino group to isolate the pharmacophore’s contribution .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Answer:

DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate electron density at the nitrile carbon. Higher Fukui indices (f⁻) indicate susceptibility to nucleophilic attack .

MD Simulations : Simulate solvent interactions (e.g., water/DMSO mixtures) to assess nitrile group stability over 100-ns trajectories .

Basic: What stability profiles should be assessed during storage and handling?

Answer:

Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition temperatures (>200°C expected for nitriles) .

Light Sensitivity : Store in amber vials at –20°C; monitor UV-vis spectra (λmax ~270 nm) for photodegradation .

Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C for 48 hours; track nitrile-to-amide conversion via FT-IR (loss of ~2240 cm⁻¹ peak) .

Advanced: How can researchers design SAR studies to improve target selectivity?

Answer:

Substituent Variation : Synthesize analogues with modified cyclohexyl groups (e.g., replacing dimethylamino with morpholino) and test against off-target kinases .

Co-crystallization : Solve crystal structures of the compound bound to its target (e.g., kinase domain) to identify critical hydrogen bonds between the nitrile and active-site residues .

Free-Energy Perturbation (FEP) : Compute relative binding affinities of analogues using FEP simulations to prioritize synthesis .

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